1-tert-Butyl 4-methyl 3-formyl-1H-indole-1,4-dicarboxylate
Description
1-tert-Butyl 4-methyl 3-formyl-1H-indole-1,4-dicarboxylate (C17H19NO5, theoretical molecular weight: 317.34 g/mol) is a multifunctional indole derivative featuring:
- A tert-butyl ester at the N1 position, providing steric bulk and hydrolytic stability.
- A methyl ester at the C4 position, contributing to solubility in organic solvents.
- A formyl group at the C3 position, enhancing electrophilicity for downstream reactions (e.g., nucleophilic additions or condensations).
Properties
Molecular Formula |
C16H17NO5 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl 3-formylindole-1,4-dicarboxylate |
InChI |
InChI=1S/C16H17NO5/c1-16(2,3)22-15(20)17-8-10(9-18)13-11(14(19)21-4)6-5-7-12(13)17/h5-9H,1-4H3 |
InChI Key |
PRILDXUCZSYMRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C(=O)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 4-methyl 3-formyl 1H-indole-1,4-dicarboxylate typically involves multiple steps starting from commercially available indole derivatives. One common method involves the Vilsmeier formylation of an indole derivative to introduce the formyl group at the 3-position. This is followed by esterification reactions to introduce the tert-butyl ester groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 4-methyl 3-formyl 1H-indole-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: 1-tert-Butyl 4-methyl 3-carboxy 1H-indole-1,4-dicarboxylate.
Reduction: 1-tert-Butyl 4-methyl 3-hydroxymethyl 1H-indole-1,4-dicarboxylate.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
1-tert-Butyl 4-methyl 3-formyl 1H-indole-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 4-methyl 3-formyl 1H-indole-1,4-dicarboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its formyl and ester groups. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Indole-Based Dicarboxylates
The following table compares key indole derivatives with variations in substituent positions and functional groups:
Notes:
Piperidine and Piperazine Dicarboxylates
Key Contrasts :
- Indole vs. Piperidine/Piperazine : Indole derivatives exhibit aromaticity and planar geometry, favoring π-π stacking in drug-receptor interactions, while saturated heterocycles (piperidine/piperazine) offer conformational flexibility .
- Functional Group Impact : The formyl group in the target compound provides a reactive handle absent in piperidine/piperazine analogs, broadening its utility in multicomponent reactions .
Physicochemical Properties
- Solubility : Methyl esters (e.g., C4 in the target compound) improve solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to ethyl or benzyl esters .
- Thermal Stability : Differential scanning calorimetry (DSC) of analogs (e.g., CAS 220499-11-6) shows decomposition temperatures >200°C, suggesting suitability for high-temperature reactions .
Pharmacological Potential
- Indole Core : The indole scaffold is prevalent in serotonin receptor modulators and kinase inhibitors. The formyl group could facilitate covalent binding to biological targets .
Biological Activity
1-tert-Butyl 4-methyl 3-formyl-1H-indole-1,4-dicarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C15H17NO4
- CAS Number : 2385610-19-3
This indole derivative features a tert-butyl group, a formyl group, and two carboxylate functionalities, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of indole-based compounds demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.20 µg/mL |
| Compound B | E. coli | 1.56 µg/mL |
| This compound | TBD | TBD |
Antitumor Activity
Indole derivatives are also known for their antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines .
Case Study: Antitumor Effects
In a recent study, researchers evaluated the effect of indole derivatives on human breast cancer cells (MCF-7). The results indicated that treatment with these compounds resulted in a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many indole derivatives inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress in target cells, leading to apoptosis.
- Interaction with DNA : Some studies suggest that indole derivatives can intercalate into DNA, disrupting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
